molecular formula C25H26N2O6S B3226215 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251709-21-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3226215
CAS No.: 1251709-21-3
M. Wt: 482.5
InChI Key: IOQJFDYXAHZPNH-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex molecule comprising two key pharmacophores:

2,3-Dihydro-1,4-benzodioxin moiety: A bicyclic ether system known for its metabolic stability and role in modulating anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

1,2-Dihydropyridinone core: A heterocyclic ring substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and methyl groups at positions 4 and 3.

The acetamide linker bridges these moieties, enabling conformational flexibility and hydrogen-bonding interactions critical for target engagement.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-15-5-7-20(12-16(15)2)34(30,31)24-17(3)11-18(4)27(25(24)29)14-23(28)26-19-6-8-21-22(13-19)33-10-9-32-21/h5-8,11-13H,9-10,14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQJFDYXAHZPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of the Dihydropyridinone Moiety: This step involves the cyclization of suitable precursors to form the dihydropyridinone ring, often under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin ring with the dihydropyridinone moiety through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and sulfonyl substituent are primary targets for hydrolysis under specific conditions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acetamide Hydrolysis Acidic (HCl/H₂O) or basic (NaOH) aqueous conditionsCarboxylic acid derivative (from acetamide cleavage) and amine intermediatesNucleophilic attack at the carbonyl carbon, with subsequent cleavage of the amide bond
Sulfonamide Stability Aqueous acids/bases (pH 7–12)Minimal decomposition under mild conditionsSulfonamide bonds exhibit higher stability compared to esters or amides

For example, the acetamide group may hydrolyze to form 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetic acid under prolonged acidic reflux.

Nucleophilic Substitution

The sulfonyl group and pyridinone ring may participate in substitution reactions.

Reaction Type Reagents Products Key Conditions
Sulfonyl Chloride Formation SOCl₂ or PCl₅Activated sulfonyl chloride intermediateAnhydrous conditions, elevated temperatures
Pyridinone Ring Substitution Grignard reagents or LiAlH₄Reduced pyridinone derivatives (e.g., dihydropyridine or tetrahydropyridine)Inert atmosphere, polar aprotic solvents (THF)

The sulfonyl group can act as a leaving group in the presence of strong nucleophiles (e.g., amines), though this is less common without prior activation.

Oxidation and Reduction

Functional groups such as methyl substituents and the dihydropyridinone ring are redox-active.

Reaction Type Reagents Products Notes
Methyl Group Oxidation KMnO₄ or CrO₃ Carboxylic acid derivatives (from methyl → COOH)Requires harsh oxidative conditions
Carbonyl Reduction NaBH₄ or LiAlH₄Alcohol derivatives (from ketone → secondary alcohol)Selective reduction of the pyridinone carbonyl is challenging

For instance, oxidation of the 3,4-dimethylbenzenesulfonyl methyl groups could yield 3,4-dicarboxybenzenesulfonyl derivatives under strong acidic oxidizers .

Ring-Opening and Cycloaddition

The dihydropyridinone and benzodioxin rings may undergo ring-specific reactions.

Reaction Type Reagents/Conditions Products Evidence from Analogs
Dihydropyridinone Ring-Opening Strong acids (H₂SO₄)Linear keto-amine intermediatesObserved in related dihydropyridinone systems
Benzodioxin Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitrated benzodioxin derivativesSupported by benzodioxin reactivity in PubChem entries

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonamides and acetamides. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Enzyme Inhibition

Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:

  • Alpha-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption and is beneficial for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : This enzyme is critical in the breakdown of acetylcholine in the synaptic cleft. Inhibitors are explored for treating Alzheimer's Disease (AD) by enhancing cholinergic transmission .

Neuroprotective Effects

The compound has shown potential neuroprotective properties in preclinical studies. It may help mitigate oxidative stress and inflammation in neuronal cells, which are pivotal factors in neurodegenerative diseases .

Case Study 1: Diabetes Management

In a study assessing the efficacy of various sulfonamide derivatives including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide:

  • Objective : Evaluate the impact on blood glucose levels.
  • Methodology : Diabetic rat models were treated with the compound over a four-week period.
  • Results : A significant reduction in postprandial blood glucose levels was observed compared to controls, indicating its potential as a therapeutic agent for T2DM management.

Case Study 2: Alzheimer’s Disease

A separate investigation focused on the neuroprotective effects against acetylcholinesterase:

  • Objective : Assess cognitive function improvements in AD models.
  • Methodology : Behavioral tests were conducted on mice treated with the compound.
  • Results : Enhanced memory retention and reduced behavioral deficits were noted, suggesting its promise as a cognitive enhancer .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Key Substituents/Modifications Biological Activity Reference
Target Compound 3-(3,4-dimethylbenzenesulfonyl), 4,6-dimethyl-1,2-dihydropyridinone, benzodioxin-acetamide Not explicitly reported (inferred enzymatic) N/A
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) 4-chlorobenzenesulfonyl, 3,5-dimethylphenyl Antimicrobial (low hemolytic activity)
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7i, 7k) Phenylsulfonyl, substituted phenyl (e.g., 4-fluoro, 3-methyl) Anti-diabetic (α-glucosidase inhibition)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Carboxylic acid instead of acetamide-heterocycle Anti-inflammatory (comparable to Ibuprofen)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno-pyrimidinyloxy group Unspecified (structural diversity)

Key Comparative Analyses

However, bulkier substituents may reduce binding affinity for steric reasons . Heterocyclic Cores: The 1,2-dihydropyridinone ring in the target compound differs from the thieno-pyrimidinyl () or isoquinolinyl () systems.

Biological Activity Trends: Antimicrobial vs. Anti-Diabetic: Compounds with 4-chlorophenylsulfonyl groups (e.g., 7l) show antimicrobial activity, likely due to sulfonamide-mediated disruption of bacterial folate synthesis. In contrast, phenylsulfonyl derivatives (e.g., 7i/7k) exhibit α-glucosidase inhibition, suggesting divergent mechanisms tied to sulfonyl electronics and substituent positioning . Anti-Inflammatory Potential: The 2,3-dihydro-1,4-benzodioxin moiety alone (as in the carboxylic acid derivative) demonstrates anti-inflammatory activity, implying that the target compound’s acetamide-heterocycle extension may either enhance or modify this effect .

Hydrogen-Bonding Capacity: The acetamide linker and sulfonyl group enable strong hydrogen-bond interactions, as described in Etter’s graph-set analysis (), which may enhance crystalline stability or target binding .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S with a molecular weight of 379.4 g/mol .

Structural Features

FeatureDescription
Molecular Weight379.4 g/mol
Hydrogen Bond Donor2
Hydrogen Bond Acceptor5
Rotatable Bonds6

This compound contains a benzodioxin moiety and a sulfonamide group which are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with certain receptors that regulate physiological responses.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound in various models:

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of the compound on human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential use in inflammatory diseases .

Toxicological Profile

The safety and toxicity profile of this compound was assessed through various animal studies. Preliminary findings suggest low toxicity levels; however, further studies are required to establish a comprehensive toxicological profile.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via a multi-step protocol:

  • Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with 3,4-dimethylbenzenesulfonyl chloride under pH 9–10 (maintained using 10% Na₂CO₃) to form the sulfonamide intermediate .
  • Step 2: N-alkylation with 2-bromoacetamide derivatives in DMF using LiH as a base (2–4 hours, room temperature). Yield optimization involves monitoring pH and reaction progress via TLC .
  • Key Reagents: DMF (polar aprotic solvent), LiH (base), and alkyl halides. Adjusting stoichiometry (1:1.2 molar ratio of intermediate to halide) improves yields up to 80% .

Q. Which spectroscopic techniques are critical for structural validation?

  • IR Spectroscopy: Confirms sulfonamide (S=O stretches at 1150–1300 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) moieties .
  • ¹H NMR: Key signals include dihydrobenzodioxin protons (δ 4.2–4.4 ppm, OCH₂CH₂O) and pyridinone methyl groups (δ 2.1–2.3 ppm) .
  • CHN Analysis: Validates elemental composition (e.g., C: 63.00–64.49%, N: 5.81–6.53% in derivatives) .

Advanced Research Questions

Q. How do substituents on the acetamide moiety influence α-glucosidase inhibition?

  • SAR Insights: Derivatives with electron-donating groups (e.g., 2-methoxyphenyl, 7b) show moderate activity (IC₅₀: 81–86 μM), while unsubstituted phenyl (7a) exhibits weak inhibition (IC₅₀ > 100 μM). Steric hindrance from bulky groups reduces binding affinity .
  • Comparative Data:
DerivativeSubstituentIC₅₀ (μM)
7i2,5-dimethylphenyl86.31 ± 0.11
7k4-chlorophenyl81.12 ± 0.13
AcarboseReference37.38 ± 0.12
  • Methodology: Enzyme assays use p-nitrophenyl-α-D-glucopyranoside as substrate; absorbance measured at 405 nm .

Q. How can conflicting spectral data be resolved during structural elucidation?

  • Case Study: A ¹H NMR signal at δ 2.8 ppm (initially assigned to CH₂) may overlap with solvent residues. Solutions:
  • Use deuterated DMSO for sharper peaks.
  • Perform 2D NMR (COSY, HSQC) to assign protons unambiguously .
    • Contradiction Handling: Discrepancies in CHN analysis (>0.5% deviation) require repurification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What statistical methods ensure robustness in biological activity assays?

  • Triplicate Experiments: All assays (e.g., antibacterial, enzyme inhibition) are performed in triplicate to calculate mean ± SEM .
  • Software Tools: Microsoft Excel or GraphPad Prism for ANOVA and t-tests (p < 0.05 considered significant) .

Methodological Challenges

Q. How is reaction pH controlled during sulfonamide formation, and what deviations occur?

  • Optimization: Dynamic pH control (9–10) prevents hydrolysis of sulfonyl chloride. Deviations below pH 8 result in incomplete reactions; above pH 10 causes saponification of acetamide .
  • Troubleshooting: Use automated titrators for precise Na₂CO₃ addition. Monitor via pH strips or electrodes .

Q. What strategies improve yield in N-alkylation steps?

  • Solvent Choice: DMF enhances nucleophilicity of the sulfonamide nitrogen. Alternatives like THF reduce yields by 20–30% .
  • Catalyst: LiH (5 mol%) outperforms K₂CO₃ due to stronger base strength, reducing reaction time from 6 to 3 hours .

Pharmacological Evaluation

Q. What mechanisms underlie the compound’s enzyme inhibitory activity?

  • α-Glucosidase Inhibition: Competitive inhibition via binding to the enzyme’s active site, as shown by molecular docking (interactions with Asp214 and Arg442 residues) .
  • Lipoxygenase Inhibition: Chelation of non-heme iron in the active site by sulfonamide oxygen atoms .

Q. How does the compound’s stability impact storage and bioassays?

  • Storage: Stable at 2–8°C in amber vials for ≥6 months. Degradation occurs at >40°C (HPLC shows 15% impurity after 30 days) .
  • In vitro Assays: Use fresh DMSO stock solutions (≤1% v/v) to avoid precipitation .

Advanced Analytical Techniques

Q. How can LC-MS/MS differentiate metabolites in pharmacokinetic studies?

  • Method: Reverse-phase C18 column (ACN/0.1% formic acid gradient). Major metabolite (M1) identified via m/z 489.55 → 397.45 transition (sulfonamide cleavage) .
  • Validation: Linearity (R² > 0.99) over 1–1000 ng/mL range; LOD: 0.3 ng/mL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

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